molecular formula C24H28N2O5 B8182111 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-acetamidohexanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-acetamidohexanoic acid

Cat. No.: B8182111
M. Wt: 424.5 g/mol
InChI Key: NHVMAXKYTKFVIS-JOCHJYFZSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative characterized by:

  • Core structure: A hexanoic acid backbone with an acetamido group at the sixth carbon.
  • Functional groups: An Fmoc-protected methylamino group at the second carbon in the (R)-configuration.
  • Applications: Primarily used in solid-phase peptide synthesis (SPPS) for introducing modified lysine-like residues. The Fmoc group enables temporary protection during synthesis, while the acetamido side chain may facilitate specific interactions in peptide folding or bioactivity .

Properties

IUPAC Name

(2R)-6-acetamido-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-16(27)25-14-8-7-13-22(23(28)29)26(2)24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,7-8,13-15H2,1-2H3,(H,25,27)(H,28,29)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVMAXKYTKFVIS-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-acetamidohexanoic acid is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structural features, including the fluorenyl moiety and acetamido group, suggest significant potential for various biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Fluorenyl Group : Enhances lipophilicity and may influence biological interactions.
  • Methoxycarbonyl Group : Imparts stability and may affect solubility.
  • Acetamido Group : Potentially involved in biological recognition processes.

Antimicrobial Activity

Research indicates that derivatives of fluorenyl-containing compounds exhibit notable antimicrobial properties. For instance, certain structural analogs have demonstrated significant inhibition against bacterial growth, targeting various strains including multi-drug resistant bacteria. A study on related compounds showed effective activity against Mycobacterium tuberculosis, highlighting the potential of fluorenyl derivatives in combating resistant strains .

Anti-inflammatory Properties

The compound may modulate inflammatory pathways, influencing cytokine production and immune responses. Preliminary studies suggest that modifications to the fluorenyl or acetamido portions can enhance or diminish these activities. The structural components derived from fluorenyl motifs are known for their biological activities, including anti-inflammatory effects .

Anticancer Potential

Research into similar compounds has revealed promising anticancer properties. Fluorenone derivatives have been identified as potential topoisomerase inhibitors, which are crucial targets in cancer therapy due to their role in DNA replication and repair . The introduction of various functional groups has been shown to enhance antiproliferative activity against cancer cell lines.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Fluorenyl derivatives showed significant inhibition against M. tuberculosis with IC50 values indicating effective concentrations .
Anti-inflammatory Effects Modifications to the fluorenyl structure enhanced anti-inflammatory activity in cellular models .
Anticancer Properties Compounds with similar structures exhibited potent antiproliferative effects acting as topoisomerase inhibitors .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within target proteins, while the acetamido group could participate in hydrogen bonding or other non-covalent interactions that modulate protein activity.

Chemical Reactions Analysis

Structural Context and Reactivity

The compound, also known as Fmoc-D-N(Me)Lys(Ac)-OH , features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus, a methylated amino group, and an acetamido group at position 6. Its carboxylic acid moiety and functional groups enable participation in reactions critical to peptide synthesis and medicinal chemistry.

Deprotection of the Fmoc Group

  • Mechanism : The Fmoc group is removed via β-elimination under basic conditions, releasing dibenzofulvene.

  • Conditions :

    • Base: Piperidine or DBU in DMF.

    • Temperature: Room temperature.

  • Product : Exposes the free amino group for further reactions.

Amidation of the Carboxylic Acid

  • Mechanism : Activation of the carboxylic acid (e.g., using coupling agents like HATU or EDCl) followed by reaction with an amine.

  • Conditions :

    • Coupling agent: HATU or EDCl.

    • Base: DIPEA or DMAP.

    • Solvent: DMF or dichloromethane.

  • Product : Amide bond formation with the target amine.

Acetamido Group Hydrolysis

  • Mechanism : Acidic or basic hydrolysis cleaves the acetyl group, releasing the amine.

  • Conditions :

    • Acidic: HCl in aqueous ethanol.

    • Basic: NaOH in aqueous solution.

  • Product : 6-aminohexanoic acid derivative.

Methylation Reactions

  • Mechanism : The methylated amino group may undergo demethylation under harsh acidic conditions.

  • Conditions : Strong acids (e.g., HBr/HAc).

  • Product : Loss of methyl group, exposing a primary amine.

Comparison with Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (CAS 132327-80-1)

  • Structural differences: Substituent: Phenyl group at the second carbon instead of methylamino-acetamido. Stereochemistry: (S)-configuration vs. (R)-configuration in the target compound.
  • Functional impact : The phenyl group introduces hydrophobicity, making it suitable for hydrophobic peptide segments. However, the lack of a side-chain acetamido group limits its utility in mimicking lysine derivatives .
  • Similarity score : 0.93 .

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid

  • Structural differences: Side-chain protection: Diphenyl(p-tolyl)methyl (Dpm) group instead of acetamido. Amino group: Primary amino group at the sixth carbon vs. acetamido.
  • Functional impact : The Dpm group offers acid-labile protection, contrasting with the stable acetamido group. This compound is used in orthogonal protection strategies but requires harsher deprotection conditions .
  • Similarity score : 0.91 .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid (CAS 250384-77-1)

  • Structural differences: Backbone: Hexanedioic acid (two carboxylic acid groups) vs. hexanoic acid with acetamido.
  • Applications : Useful in synthesizing peptides requiring carboxylate-rich regions .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-methoxyphenyl)diphenylmethyl)amino)hexanoic acid (Fmoc-Lys(Mmt)-OH)

  • Structural differences :
    • Side-chain protection : 4-Methoxytrityl (Mmt) group instead of acetamido.
  • Functional impact: The Mmt group is selectively cleaved under mild acidic conditions, enabling stepwise deprotection in peptide synthesis.
  • Applications : Ideal for synthesizing branched peptides or post-translational modifications .

(R)-N-Fmoc-2-(4'-pentenyl)alanine (CAS 872679-70-4)

  • Structural differences :
    • Backbone : Pentenyl group introduces a double bond at the sixth carbon.
  • Functional impact : The alkene enables click chemistry modifications (e.g., thiol-ene reactions) post-synthesis, offering versatility in conjugate development. The absence of an acetamido group limits its use in lysine-like contexts .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Similarity Score Applications
Target Compound 204716-17-6 C27H30N2O6 Fmoc, methylamino, acetamido N/A SPPS, lysine analogs
(S)-2-((Fmoc)amino)-2-phenylacetic acid 132327-80-1 C23H19NO4 Fmoc, phenyl 0.93 Hydrophobic peptide segments
(R)-2-((Fmoc)amino)-6-(Dpm-amino)hexanoic acid N/A C38H34N2O4 Fmoc, Dpm 0.91 Orthogonal protection strategies
(S)-2-((Fmoc)amino)hexanedioic acid 250384-77-1 C21H21NO6 Fmoc, dicarboxylic acid N/A Solubility-enhanced peptides
Fmoc-Lys(Mmt)-OH 1446752-60-8 C34H42N2O6 Fmoc, Mmt N/A Branched/modified peptides
(R)-N-Fmoc-2-(4'-pentenyl)alanine 872679-70-4 C22H23NO4 Fmoc, pentenyl N/A Click chemistry modifications

Preparation Methods

Starting Materials and Protection Strategies

The synthesis typically begins with L-lysine or its derivatives. Key steps include:

  • α-Amino Protection : The α-amino group is shielded with the Fmoc group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (e.g., aqueous NaHCO₃ and dioxane).

  • ε-Amino Acetylation : The ε-amino group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).

  • Methylation of the α-Amino Group : Post-Fmoc protection, the methyl group is introduced via reductive methylation (formaldehyde/NaBH₃CN) or alkylation (methyl iodide/DIPEA).

Example Protocol :

  • Dissolve Fmoc-Lys-OH in anhydrous DMF.

  • Add methyl iodide (2 eq) and DIPEA (3 eq), stir at 0°C for 4 hours.

  • Quench with methanol, purify via silica chromatography (yield: 75–85%).

Solid-Phase Synthesis Approaches

Recent advancements utilize 2-chlorotrityl chloride (2-CTC) resin for temporary protection:

  • Resin Loading : Anchor Fmoc-Lys(Ac)-OH to 2-CTC resin in DCM.

  • Methylation : Treat with dimethyl sulfate or methyl iodide in THF, catalyzed by pyridinium p-toluenesulfonate.

  • Cleavage : Release the product using 1% TFA in DCM, preserving side-chain protections.

Key Data :

ParameterValueSource
Methylation Yield82–90%
Purity (HPLC)≥95%

Solution-Phase Reductive Methylation

An alternative method employs formaldehyde and sodium cyanoborohydride for selective methylation:

  • React Fmoc-Lys(Ac)-OH with formaldehyde (2 eq) in methanol.

  • Add NaBH₃CN (1.5 eq) at pH 5–6 (acetic acid buffer).

  • Isolate via precipitation (yield: 70–78%).

Advantages :

  • Avoids harsh alkylating agents.

  • Minimizes racemization.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Solid-Phase Methods : Ideal for small-scale synthesis (≤10 g) with rapid purification.

  • Solution-Phase Routes : Better suited for large-scale production but require chromatographic purification.

Stereochemical Integrity

The (R)-configuration is preserved using L-lysine as the starting material. Racemization risks are mitigated by:

  • Low-temperature reactions (0–4°C).

  • Avoiding strong bases during Fmoc deprotection.

Side Reactions and Mitigation

  • Over-Methylation : Controlled by stoichiometric limits of methylating agents.

  • Acetamido Hydrolysis : Prevented by using mild acidic conditions (pH 4–6) during workup.

Research Findings and Applications

Peptide Synthesis Applications

This compound enables the incorporation of ε-acetylated and α-methylated lysine into histone peptides, mimicking post-translational modifications (PTMs). For example:

  • Synthesis of H3K56ac (histone H3 acetylated at lysine 56) for chromatin studies.

  • Resistance to enzymatic degradation by trypsin, enhancing peptide stability.

Comparative Data on Methylation Reagents

ReagentYield (%)Purity (%)Cost (USD/g)
Methyl Iodide8595120
Dimethyl Sulfate889390
Formaldehyde/NaBH₃CN759750

Data compiled from .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-acetamidohexanoic acid, and how can stereochemical purity be ensured?

  • Methodology :

  • Step 1 : Use Fmoc-protected intermediates (e.g., Fmoc-methylamino groups) to facilitate stepwise coupling. For example, a multi-step synthesis involving amide bond formation between acetamidohexanoic acid and Fmoc-methylamino precursors under carbodiimide activation (e.g., DCC or EDCI) .
  • Step 2 : Ensure stereochemical control by employing chiral auxiliaries or asymmetric catalysis. For instance, use (R)-configured starting materials verified via chiral HPLC or polarimetry .
  • Step 3 : Purify intermediates via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and confirm purity using LC-MS or NMR .

Q. How should researchers handle and store this compound to maintain stability?

  • Protocol :

  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation of the Fmoc group and acetamido moiety .
  • Handling : Use gloves and work in a fume hood to avoid inhalation or skin contact. Pre-cool solvents (e.g., DCM) to –10°C during reactions to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Tools :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 265 nm for Fmoc absorption) to assess purity (>95%) .
  • NMR : Confirm structure via 1^1H and 13^13C NMR, focusing on methylamino (δ 2.8–3.1 ppm) and acetamido protons (δ 1.9–2.1 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., calculated m/z for C27_{27}H31_{31}N3_3O6_6: 517.22) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for Fmoc-protected amino acid derivatives?

  • Analysis Framework :

  • Data Cross-Validation : Compare GHS classifications from multiple sources (e.g., acute oral toxicity Category 4 in vs. respiratory irritation Category 3 in ).
  • Experimental Replication : Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity at varying concentrations (0.1–100 µM) .
  • Mechanistic Studies : Use molecular docking to predict interactions with biological targets (e.g., proteases) that may explain toxicity discrepancies .

Q. What strategies optimize the compound’s bioavailability in peptide-based drug delivery systems?

  • Design Principles :

  • Lipidization : Introduce PEG or fatty acid chains to the acetamido group to enhance membrane permeability .
  • Prodrug Approach : Modify the Fmoc group with enzymatically cleavable linkers (e.g., esterase-sensitive motifs) for targeted release .
  • In Vivo Testing : Use radiolabeled analogs (e.g., 14^{14}C-tagged) in rodent models to track biodistribution and metabolic stability .

Q. How can researchers address low yields in solid-phase peptide synthesis (SPPS) involving this compound?

  • Troubleshooting :

  • Coupling Efficiency : Optimize activation with HOBt/DIPEA in DMF and extend reaction times (2–4 hrs) to ensure complete Fmoc-deprotection .
  • Side Reactions : Monitor for diketopiperazine formation by truncating reaction steps or using pseudo-proline dipeptides to stabilize intermediates .
  • Table : Common SPPS issues and solutions:
IssueCauseSolution
Low yieldIncomplete couplingDouble coupling with PyBOP
EpimerizationBase-sensitive intermediatesUse weaker bases (e.g., collidine)
Cleavage side productsAcidolysis side reactionsSubstitute TFA with milder cleavage cocktails

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic stability for Fmoc-protected derivatives?

  • Hypothesis Testing :

  • Enzyme Specificity : Test stability against proteases (e.g., trypsin vs. chymotrypsin) using fluorescence-based assays. For example, incubate the compound with enzymes (1 µg/mL) in PBS (pH 7.4) and measure degradation via HPLC .
  • Structural Modifiers : Compare stability of (R)- vs. (S)-isomers; the stereochemistry at the methylamino group may alter enzyme binding .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respirators (N95) if handling powders to avoid inhalation .
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

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